3-(Cyclopentyloxy)-5-methylbenzoic acid
Description
3-(Cyclopentyloxy)-5-methylbenzoic acid is a substituted benzoic acid derivative featuring a cyclopentyl ether group at the 3-position and a methyl group at the 5-position of the aromatic ring. The cyclopentyloxy substituent introduces steric bulk and moderate electron-donating effects, while the methyl group enhances lipophilicity. This compound’s carboxylic acid group confers typical acidity (pKa ~4.2–4.5, estimated), making it soluble in polar aprotic solvents but poorly soluble in water.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
3-cyclopentyloxy-5-methylbenzoic acid |
InChI |
InChI=1S/C13H16O3/c1-9-6-10(13(14)15)8-12(7-9)16-11-4-2-3-5-11/h6-8,11H,2-5H2,1H3,(H,14,15) |
InChI Key |
LQCHGNPZOPELHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2CCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopentyloxy)-5-methylbenzoic acid typically involves the reaction of 3-hydroxy-5-methylbenzoic acid with cyclopentanol in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or a base catalyst like sodium hydroxide to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of 3-(Cyclopentyloxy)-5-methylbenzoic acid may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization or chromatography is also common to obtain high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopentyloxy)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.
Scientific Research Applications
3-(Cyclopentyloxy)-5-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Cyclopentyloxy)-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key structural and physicochemical properties of 3-(Cyclopentyloxy)-5-methylbenzoic acid with related compounds:
Key Observations :
- Acidity : Electron-withdrawing groups (e.g., Cl, methoxycarbonyl) lower the pKa of benzoic acid derivatives compared to the cyclopentyloxy group, which is electron-donating .
- Solubility : Lipophilic substituents (cyclopentyloxy, methyl) reduce aqueous solubility, whereas polar groups (methoxycarbonyl) enhance solubility in organic solvents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
